3-Chloro-5-nitrobenzotrifluoride
Overview
Description
3-Chloro-5-nitrobenzotrifluoride is a chemical compound with the molecular formula C7H3ClF3NO2 . It is used in various applications, including as an intermediate in the synthesis of other chemical compounds .
Synthesis Analysis
The synthesis of this compound can be achieved through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process involves treating the compound with molecular chlorine in the presence of a catalyst comprising a metal salt and a sulfur compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H
. This indicates the presence of chlorine, fluorine, nitrogen, and oxygen atoms in the compound. Chemical Reactions Analysis
The primary chemical reaction involving this compound is its synthesis through the nitration of 3-fluorobenzotrifluoride . The reaction is highly exothermic and requires careful control to prevent the formation of undesirable byproducts .Physical and Chemical Properties Analysis
This compound has a molecular weight of 225.55 and a density of 1.503g/cm³ . It has a boiling point of 206-208°C and a flash point of 123.5°C . The compound is in liquid form at ambient temperature .Scientific Research Applications
Crystallographic Studies
3-Chloro-5-nitrobenzotrifluoride has been utilized in crystallographic studies. Lynch and Mcclenaghan (2003) prepared and analyzed chemical isomers of 3-nitrobenzotrifluoride, specifically focusing on their crystal structures to explore the potential for forming a cocrystal of the two isomers. They noted that despite similar conformations, a cocrystal could not be formed, highlighting the compound's significance in understanding molecular interactions and crystal packing behavior (Lynch & Mcclenaghan, 2003).
Chemical Reactions and Mobility
Khalfina and Vlasov (2002) investigated the mobility of nitro group and fluorine atom in reactions involving 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides. Their work, which analyzed the effects of phenols in the presence of potassium carbonate, contributes to a deeper understanding of reaction mechanisms and substituent effects in organic synthesis (Khalfina & Vlasov, 2002).
Polymer Chemistry
Chin-Ping Yang et al. (2005) explored the influence of the CF3 group on polyimides' coloration and solubility. They synthesized a range of light-colored and soluble polyimides using this compound, revealing important insights into the material properties of polymers, which are critical for various industrial applications (Yang et al., 2005).
Continuous-Flow Synthesis
Peng Chen and colleagues (2020) demonstrated the synthesis of 5-fluoro-2-nitrobenzotrifluoride using a continuous-flow millireactor system. Their study provides a safer and more efficient protocol for the commercial manufacturing of fine chemicals, highlighting the importance of this compound in improving industrial chemical processes (Chen et al., 2020).
Heterocyclic Oriented Synthesis
Soňa Křupková et al. (2013) utilized 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, in the synthesis of various nitrogenous heterocycles. This research contributes to the field of drug discovery, demonstrating the compound's utility in creating diverse chemical libraries for pharmaceutical development (Křupková et al., 2013).
Spectroscopic and Magnetic Studies
W. Ferenc et al. (2006) conducted spectroscopic and magnetic studies on complexes involving 3-chloro-2-nitrobenzoates. Their work provides valuable data on the magnetic and thermal properties of these compounds, useful in material science and coordination chemistry (Ferenc et al., 2006).
Mechanism of Action
Target of Action
It’s known that nitrobenzene compounds can interact with various biological targets, depending on their specific chemical structure and the presence of functional groups .
Mode of Action
It’s known to be used in the suzuki–miyaura coupling reaction, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds .
Biochemical Pathways
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, which could influence its absorption and distribution . More research is needed to fully understand its pharmacokinetic properties .
Result of Action
It’s known that the compound can cause irritation to the skin, eyes, and respiratory tract, indicating a potential cytotoxic effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-5-nitrobenzotrifluoride. For instance, the compound should be handled in a well-ventilated area to minimize exposure and potential health risks . Furthermore, it should be stored at ambient temperature for optimal stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-chloro-3-nitro-5-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXCQTAELHSNAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988551 | |
Record name | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68849-24-1 | |
Record name | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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